An In-Depth Technical Guide to the Chemical Properties of 2-(hexyloxy)aniline
An In-Depth Technical Guide to the Chemical Properties of 2-(hexyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(hexyloxy)aniline is an aromatic organic compound that belongs to the aniline and alkoxybenzene families. Its structure, featuring a hexyloxy group ortho to an amino group on a benzene ring, makes it a valuable intermediate in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and materials science. The interplay between the electron-donating amino and hexyloxy groups influences the molecule's reactivity and physical properties, making it a subject of interest for researchers. This guide provides a comprehensive overview of the chemical properties of 2-(hexyloxy)aniline, including its synthesis, reactivity, and analytical characterization, with a focus on its potential applications in research and drug development.
Physicochemical Properties
Quantitative data for 2-(hexyloxy)aniline is not extensively reported in the literature. However, key physicochemical properties can be inferred from its structure and comparison with its isomer, 4-(hexyloxy)aniline.
| Property | 2-(hexyloxy)aniline Value | 4-(hexyloxy)aniline Value | Source |
| CAS Number | 52464-50-3 | 39905-57-2 | [1] |
| Molecular Formula | C₁₂H₁₉NO | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.29 g/mol | 193.29 g/mol | [1] |
| Melting Point | Data not available | 43-45 °C | |
| Boiling Point | Data not available | 155-158 °C at 5 mmHg | |
| Solubility | Data not available | Insoluble in water | Inferred |
| Appearance | Data not available | White to brown solid |
Chemical Properties and Reactivity
2-(hexyloxy)aniline exhibits reactivity characteristic of both anilines and alkoxybenzenes. The amino group is a primary site for reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by both the amino and hexyloxy groups, making it susceptible to electrophilic substitution, primarily at the para and ortho positions relative to the activating groups.
Synthesis of 2-(hexyloxy)aniline
The most common method for the synthesis of 2-(hexyloxy)aniline is the Williamson ether synthesis. This can be achieved through two primary routes:
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From 2-Nitrophenol: 2-Nitrophenol is first deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a hexyl halide (e.g., 1-bromohexane). The resulting 2-(hexyloxy)nitrobenzene is subsequently reduced to 2-(hexyloxy)aniline.
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From 2-Substituted Anilines: Alternatively, 2-chloroaniline or 2-nitroaniline can be reacted with a hexyl halide in the presence of a base. If starting with 2-nitroaniline, a subsequent reduction of the nitro group is necessary.
The following diagram illustrates the synthetic workflow for 2-(hexyloxy)aniline starting from 2-nitrophenol.
Key Reactions of 2-(hexyloxy)aniline
The amino group of 2-(hexyloxy)aniline allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
| Reaction Type | Reagents | Product Type | Significance |
| Acylation | Acyl chlorides, Anhydrides | Amides | Protection of the amino group, synthesis of bioactive amides. |
| Alkylation | Alkyl halides | Secondary/Tertiary amines | Modification of electronic and steric properties. |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt | Intermediate for azo dyes, Sandmeyer reactions, and other transformations. |
| Electrophilic Sub. | Halogens, Nitrating agents, etc. | Substituted 2-(hexyloxy)anilines | Functionalization of the aromatic ring. |
Experimental Protocols
Synthesis of 2-(hexyloxy)aniline via Williamson Ether Synthesis
Materials:
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2-Nitrophenol
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1-Bromohexane
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Palladium on carbon (10%)
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Hydrogen gas
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Ethanol
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of 2-(hexyloxy)nitrobenzene
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To a stirred solution of 2-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
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Add 1-bromohexane (1.2 eq) dropwise to the mixture.
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Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(hexyloxy)nitrobenzene.
Step 2: Reduction to 2-(hexyloxy)aniline
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Dissolve 2-(hexyloxy)nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% palladium on carbon.
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Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
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Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield 2-(hexyloxy)aniline. Further purification can be achieved by column chromatography if necessary.
Characterization of 2-(hexyloxy)aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 6.5-7.5 ppm. The protons of the hexyloxy group will appear as a triplet for the terminal methyl group around δ 0.9 ppm, multiplets for the methylene groups between δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom around δ 3.9-4.1 ppm. The protons of the amino group will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the hexyloxy chain.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-(hexyloxy)aniline is expected to exhibit characteristic absorption bands:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H stretching (aromatic): Bands above 3000 cm⁻¹.
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C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.
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N-H bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of 2-(hexyloxy)aniline. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193.29.
Biological Activity and Toxicological Profile
Specific studies on the biological activity and toxicology of 2-(hexyloxy)aniline are limited. However, the toxicological profile of aniline and its derivatives is well-documented. Aniline is known to be toxic and can cause methemoglobinemia. Therefore, 2-(hexyloxy)aniline should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.
The introduction of an alkoxy group can modulate the biological activity of aniline derivatives. Depending on the overall structure of the molecule, alkoxy-substituted anilines can exhibit a range of biological activities, and they are often used as scaffolds in the design of new therapeutic agents. Further research is needed to fully elucidate the specific biological effects of 2-(hexyloxy)aniline.
Figure 1: Atom numbering scheme used for 2-(hexyloxy)aniline.